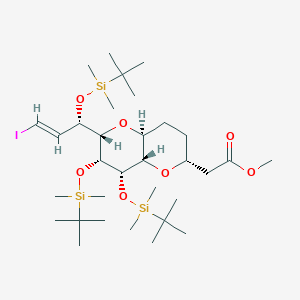

Eribulin mesylate intermediate

Descripción

Contextualization of Eribulin (B193375) Mesylate as a Complex Synthetic Target

Eribulin mesylate is a structurally complex, non-peptidic, and fully synthetic drug. rsc.org Its molecular framework is characterized by a large macrocyclic ketone containing 19 stereogenic centers, multiple densely functionalized oxygen-containing rings (tetrahydrofurans and pyrans), and exocyclic methylene (B1212753) groups. rsc.orgresearchgate.netnih.gov The sheer stereochemical and architectural complexity makes its total synthesis a daunting task. rsc.org

The parent molecule, halichondrin B, was first isolated from the marine sponge Halichondria okadai. patsnap.comresearchgate.net While it showed potent antitumor activity, its scarcity from natural sources limited its clinical development. nih.gov This supply issue prompted extensive research into its total synthesis, a feat first accomplished by the Kishi laboratory in 1992. nih.gov This breakthrough paved the way for the design and synthesis of numerous analogues, ultimately leading to the development of eribulin, a structurally simplified version. nih.govresearchgate.net The synthesis of eribulin itself was a significant undertaking, with early routes requiring over 60 steps. researchgate.net

Evolution of Synthetic Strategies for Eribulin Mesylate and its Intermediates

The journey to synthesize eribulin mesylate has been marked by a continuous evolution of chemical strategies, with a primary focus on improving efficiency and scalability. The initial syntheses, while groundbreaking, were lengthy and not amenable to large-scale production. rsc.org

Over the years, various research groups have introduced novel methodologies to streamline the synthesis. These include:

The Kishi and Eisai Syntheses: The pioneering work by Kishi's group laid the foundation for the industrial-scale synthesis developed by Eisai. researchgate.net The Eisai process involves a late-stage union of a sulfone fragment and an aldehyde fragment, followed by an NHK coupling for macrocyclization. researchgate.netresearchgate.net

The "Reverse Approach": More recent strategies have explored a "reverse approach" for the construction of the cyclic ether motifs. pnas.orgnih.govpnas.orgresearchgate.net This method involves forming the C-O bonds of the ethers before the C-C bonds, offering a new pathway to these complex structures. acs.org

Prins Macrocyclization: An entirely chromium-free synthesis has been developed that utilizes an intramolecular Prins reaction for the macrocyclization step. nih.gov

Organocatalysis-based Approaches: Some newer syntheses employ organocatalysis to establish the stereochemistry of key fragments, reducing the reliance on chiral auxiliaries and reagents. researchgate.net

These advancements have led to a significant reduction in the total number of steps required for the synthesis, with some routes now under 60 steps. researchgate.net

Significance of Intermediate Synthesis in Total Synthesis Efficiency

The table below highlights some of the key intermediates and fragments that have been central to various synthetic campaigns for eribulin.

| Fragment/Intermediate | Description | Key Synthetic Reactions | Reference |

| C14-C35 Fragment | A major polycyclic fragment containing 10 chiral centers and three oxygen heterocycles. | NHK coupling, Corey-Chaykovsky reaction, organocatalysis. | researchgate.netresearchgate.netsfu.ca |

| C1-C13 Fragment | The "northern" fragment, often coupled with the C28-C35 fragment. | Butyllithium-facilitated coupling, Dess-Martin oxidation, SmI2-mediated desulfonylation. | thieme-connect.com |

| C14-C26 Fragment | A key building block for the larger C14-C35 fragment. | Stereoselective synthesis from hydroxytetrahydrofurans. | sfu.ca |

| Eribulin-enone (Compound 1) | An intermediate that undergoes deprotection and intramolecular Michael addition. | Deprotection using TBAF. | google.com |

| Eribulin-diol (Compound 3) | Formed via ketalization of the dione (B5365651) intermediate. | Ketalization with PPTS. | google.com |

| Aldehyde (II) | An intermediate used in a two-step process involving a nitro aldol (B89426) reaction and reduction. | Oxidation of a diol (V). | google.com |

The continuous refinement of the synthesis of these and other intermediates is a testament to the enabling power of total synthesis in addressing challenges in drug discovery and development. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3/b20-19+/t22-,23+,24+,26+,27+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEJSEPCTMXSCI-SUCSLEJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC(=O)OC)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63IO7Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Fragment Based Synthesis of Eribulin Mesylate Intermediates

Strategic Disconnections in Eribulin (B193375) Mesylate Total Synthesis

The total synthesis of eribulin mesylate is a testament to the power of retrosynthetic analysis, a technique where a target molecule is conceptually disassembled into simpler precursors. For a molecule of eribulin's complexity, with 19 stereocenters, this process is crucial for devising a viable synthetic route. rsc.org

Key strategic disconnections in the synthesis of eribulin identify several key fragments that can be synthesized independently and later coupled. A primary disconnection is often made at the C13-C14 bond, separating the molecule into two major fragments of comparable complexity: the "southern" C1-C13 fragment and the "northern" C14-C35 fragment. The northern fragment is often further dissected. For instance, the commercial process involves 45 steps to construct the C14-C35 fragment alone. sfu.ca

Another critical disconnection strategy involves the macrocyclic ring closure. The Kishi group and Eisai scientists have employed several methods for this, including an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, ring-closing metathesis, and Horner-Wadsworth-Emmons olefination to form the macrocycle. pnas.org A "reverse approach" has also been described, which prioritizes the formation of C-O bonds for the cyclic ether systems before the final C-C bond formations to construct the ring. nih.govpnas.org This allows for a more convergent and flexible synthesis.

Synthesis of Key Eribulin Mesylate Precursor Fragments

The successful total synthesis of eribulin mesylate hinges on the efficient and stereocontrolled preparation of its constituent fragments. These fragments are synthesized through multi-step sequences and then strategically coupled to assemble the final complex structure.

C1-C13 Fragment Synthesis

The C1-C13 fragment constitutes a significant portion of the southern hemisphere of the eribulin molecule. Its synthesis is a challenging endeavor due to the dense array of stereocenters.

The C1-C13 fragment contains a tricyclic ether system that is a key structural feature. The stereoselective construction of this core is a critical aspect of the synthesis. Various strategies have been developed to control the intricate stereochemistry of this fragment. These methods often rely on substrate-controlled reactions, where the existing stereocenters in the starting materials direct the stereochemical outcome of subsequent transformations. Chiral pool starting materials, such as carbohydrates, have also been utilized to install the initial stereocenters.

The development of eribulin mesylate as a commercial drug necessitated the development of robust and scalable synthetic routes for its key intermediates. The synthesis of the C1-C13 fragment has been optimized for kilogram-scale production. rsc.org This scale-up requires a shift from laboratory-scale procedures to processes that are safe, efficient, and reproducible on a large scale. Key considerations include the use of cost-effective reagents, minimizing the number of chromatographic purifications, and developing crystalline intermediates to facilitate purification by recrystallization. The multi-gram total synthesis of eribulin mesylate, yielding 8.9 g of the final product, demonstrates the successful implementation of these scalable methodologies. rsc.org

Stereoselective Construction of Tricyclic Core

C14-C26 Fragment Synthesis

The C14-C26 fragment forms a significant part of the northern hemisphere of eribulin. This fragment also presents considerable synthetic challenges due to its stereochemical complexity and the presence of a key tetrahydrofuran (B95107) ring.

Utilisation of Chiral Precursors (e.g., D-Quinic Acid, R-(+)-Citronellol)

The intricate stereochemistry of eribulin necessitates the use of chiral starting materials to install the numerous stereocenters with high fidelity. Natural products and their derivatives often serve as excellent chiral pool starting materials.

D-Quinic Acid: This naturally occurring cyclitol has been employed in the synthesis of the C14-C26 fragment of eribulin. colab.ws A key advantage of using D-quinic acid is that it provides a rigid polycyclic template from which multiple stereocenters can be derived through substrate-controlled reactions. colab.ws For instance, a crystallization-induced diastereoselective transformation (CIDT) of an α-methyl nitrile derived from D-quinic acid has been successfully used to establish the stereochemical array of the C14-C26 fragment in an entirely non-chromatographic synthesis. colab.wsresearchgate.net This approach allows for the derivation of all four stereogenic centers within this fragment from the single chiral source of D-quinic acid. colab.ws The synthesis involves converting D-quinic acid into a protected bicyclic lactone, which then undergoes a series of transformations including reduction and protection steps. sfu.ca

R-(+)-Citronellol: This commercially available chiral terpene alcohol is another valuable starting material, particularly for the synthesis of the C14-C26 fragment. ias.ac.inresearchgate.net The inherent chirality at the C25 methyl center of eribulin can be directly sourced from the methyl group of R-(+)-citronellol. ias.ac.in Further stereocenters are introduced through highly selective reactions. For example, organocatalytic epoxidation can be used to install the C23 chirality, while Sharpless asymmetric dihydroxylation is employed to set the stereochemistry at C17 and C20. ias.ac.inresearchgate.net

C27-C35 Fragment Synthesis

Proprietary Sulfide (B99878) Fragment Preparation

A significant development in the synthesis of the C27-C35 fragment has been the preparation of a proprietary sulfide intermediate. ubinkim.comacs.orgacs.org This approach was designed to circumvent existing patents on the corresponding sulfone fragment. ubinkim.comacs.org The synthesis of this sulfide fragment has been achieved on a kilogram scale. ubinkim.comacs.orgacs.org

The process involves several key steps, starting from an elaborated carbon backbone. acs.org A crucial transformation is the conversion of a mesylate intermediate to the corresponding sulfide by treatment with sodium phenylthiolate. ubinkim.com This reaction proceeds in high yield. ubinkim.com Subsequent protecting group manipulations, including the removal of a benzoate (B1203000) group and reprotection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers, are performed. ubinkim.com The final step to furnish the proprietary C27-C34 aldehyde fragment is an oxidation reaction using Dess-Martin periodinane (DMP). ubinkim.com

C14-C35 Fragment Synthesis

The C14-C35 fragment is the most complex portion of eribulin, containing ten chiral centers and three densely functionalized oxygen heterocycles (two tetrahydrofurans and one tetrahydropyran). sfu.canih.gov Its synthesis represents a major challenge and is the focus of significant research efforts. sfu.canih.govresearchgate.netsfu.ca

Convergent Assembly Approaches

Convergent strategies are paramount for the efficient synthesis of the C14-C35 fragment. These approaches involve the coupling of smaller, pre-synthesized fragments, which significantly reduces the number of steps in the longest linear sequence. nih.govresearchgate.netscite.ai

One prominent convergent approach involves the union of the C14-C26 and C27-C35 fragments. ubinkim.comresearchgate.netresearchgate.netscite.ai A key reaction in this coupling is the Nozaki-Hiyama-Kishi (NHK) reaction, an asymmetric nickel/chromium-mediated coupling. nih.govresearchgate.netscite.ai This reaction has been successfully implemented on a multikilogram scale for the manufacturing process of the Halaven® C14-C35 fragment. researchgate.netscite.ai

Another innovative convergent strategy utilizes a doubly diastereoselective Corey-Chaykovsky reaction to connect two tetrahydrofuran-containing subunits. nih.govresearchgate.net This method relies on α-chloroaldehydes as key building blocks to construct the oxygen heterocycles and their associated stereocenters. nih.govresearchgate.net This approach has been shown to significantly reduce the total number of steps required to access the C14-C35 fragment. nih.govresearchgate.net The key coupling involves the reaction of a sulfonium (B1226848) salt derived from the C27-C35 fragment with a ketone from the C14-C26 fragment. nih.gov

The following table summarizes key reactions in the convergent assembly of the C14-C35 fragment:

| Reaction | Coupling Fragments | Key Reagents | Reference |

| Nozaki-Hiyama-Kishi (NHK) Reaction | C14-C26 and C27-C35 | NiCl₂/CrCl₂ | nih.govresearchgate.netscite.ai |

| Corey-Chaykovsky Reaction | Two tetrahydrofuran subunits | Sulfonium ylide, LiHMDS | nih.govresearchgate.net |

Sulfide to Sulfone Oxidation

In synthetic routes that utilize a sulfide intermediate for the C14-C35 fragment, a subsequent oxidation step is required to generate the corresponding sulfone. ubinkim.comacs.org This transformation is a critical step to converge with established synthetic routes that proceed through the sulfone intermediate. ubinkim.comacs.org

The oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents. jchemrev.com Oxone® is a commonly used reagent for this purpose. pnas.org The reaction conditions must be carefully controlled to ensure complete oxidation to the sulfone without over-oxidation or side reactions. sfu.ca This oxidation step allows for the interception of the known C14-C35 sulfone intermediate, which can then be carried forward in the synthesis of eribulin. ubinkim.comacs.org For instance, a proprietary C14-C35 sulfide intermediate has been successfully oxidized to the known C14-C35 sulfone intermediate of Eribulin. ubinkim.comacs.org

Advanced Methodologies in Eribulin Mesylate Intermediate Synthesis

Stereoselective and Enantioselective Synthetic Transformations

Control of stereochemistry is paramount in the synthesis of eribulin (B193375), as its biological activity is intrinsically linked to its specific three-dimensional structure. Chemists have employed a range of asymmetric catalytic reactions, diastereoselective coupling strategies, and chiral pool approaches to install the required stereocenters with high fidelity.

Asymmetric catalysis provides an efficient means to introduce chirality, often using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The Sharpless epoxidation and dihydroxylation reactions, along with transition-metal-mediated couplings, have been instrumental in this regard.

The Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for the enantioselective oxidation of alkenes. mdpi.comnih.govwikipedia.org In the synthesis of eribulin intermediates, these reactions have been repeatedly used to set key stereocenters in various fragments.

For instance, the synthesis of the C1-C13 fragment features a Sharpless epoxidation as a key step in the highly stereoselective construction of a trans-dihydropyran framework. researchgate.net Similarly, the C14-C26 fragment has been synthesized using a Sharpless asymmetric dihydroxylation to install the chirality at the C17 and C20 positions. ias.ac.in In another approach, a tandem Sharpless asymmetric dihydroxylation/SN2 cyclization reaction was employed on a mesyl compound to form a tetrahydrofuran (B95107) ring within the C14-C26 building block. researchgate.netias.ac.in A unified strategy for the total synthesis of eribulin also utilized a Sharpless asymmetric dihydroxylation (using AD-mix-α) to achieve the diastereoselective formation of a crucial diol intermediate, which was then converted into the sulfone–aldehyde fragment A′ (33). pnas.org

| Eribulin Fragment | Reaction | Purpose | Reference |

|---|---|---|---|

| C1–C13 | Sharpless Epoxidation | Stereoselective construction of a trans-dihydropyran framework | researchgate.net |

| C14–C26 | Sharpless Asymmetric Dihydroxylation | Installation of chirality at C17 and C20 | ias.ac.in |

| Fragment A' | Sharpless Asymmetric Dihydroxylation | Diastereoselective formation of a diol intermediate | pnas.org |

| C14–C28 | Sharpless Asymmetric Dihydroxylation | Installation of a 1,4-trans-tetrahydrofuran ring via subsequent cycloetherification | rsc.org |

The formation of specific carbon-carbon bonds with concurrent control of stereochemistry is a significant challenge. Cr(III)-mediated catalytic enantioselective propargylation has been successfully applied to synthesize a key building block of eribulin. This reaction involves the addition of a propargyl group to an aldehyde to form a homopropargyl alcohol with a defined stereocenter.

In a chemoenzymatic process for preparing a precursor to the C14-C19 intermediate, a desired propargyl alcohol was synthesized via the Cr(III)-mediated catalytic enantioselective propargylation of an aldehyde with propargyl bromide. nih.gov This reaction proceeded with notable enantioselectivity, providing a crucial chiral intermediate for the subsequent steps of the synthesis. nih.gov

| Reactants | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Aldehyde (47) and Propargyl Bromide (46) | Propargyl alcohol (S)-45 | 73% | 87% | nih.gov |

The convergent synthesis of eribulin involves the coupling of large, complex fragments. Controlling the stereochemistry at the newly formed bond interface is critical. The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide, is a cornerstone of this strategy. pnas.org The use of chiral ligands in these reactions allows for high levels of diastereoselectivity, which was central to the efficient synthesis of eribulin. pnas.org

For example, an asymmetric NHK reaction was used to couple the aldehyde fragment (24) with the vinyl triflate fragment (25) using a chiral ligand, effectively forming the C13-C14 bond and setting the stereochemistry at the C13 alcohol. newdrugapprovals.org In other work, a doubly diastereoselective Corey-Chaykovsky reaction was developed to link two key building blocks, where the reaction stereoselectively formed an epoxide that set the absolute configuration of the central C27 stereogenic center. sfu.ca These methods showcase how diastereoselective reactions are employed to join advanced intermediates while precisely constructing the required stereochemical architecture. pnas.orgsfu.ca

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. This approach efficiently incorporates pre-existing stereocenters into the synthetic target, reducing the need for de novo asymmetric synthesis steps.

Several key fragments of eribulin have been synthesized using this approach. For the C14-C26 fragment, one synthesis began with commercially available R-(+)-citronellol, which provides the chiral methyl center at C25. ias.ac.in Another route toward the C14-C23 fragment utilized 1,2-5,6-diisopropylidene glucose as the chiral starting material. ubinkim.com Similarly, the C1-C13 building block has been synthesized starting from D-(-)-Gulono-1,4-lactone. sfu.ca These strategies underscore the utility of using readily available chiral molecules to access complex intermediates efficiently. ias.ac.insfu.caubinkim.com

| Chiral Starting Material | Eribulin Fragment Generated | Reference |

|---|---|---|

| R-(+)-Citronellol | C14–C26 | ias.ac.in |

| 1,2-5,6-diisopropylidene glucose | C14–C23 | ubinkim.com |

| D-(-)-Gulono-1,4-lactone | C1–C13 | sfu.ca |

| D-glucurono-3,6-lactone | C29–C32 tetrahydrofuran | nih.gov |

Sharpless Epoxidation and Dihydroxylation

Diastereoselective Control in Fragment Coupling

Key Carbon-Carbon Bond Forming Reactions

Constructing the intricate carbon skeleton of eribulin intermediates requires a robust and reliable set of carbon-carbon bond-forming reactions. Beyond the stereoselective couplings mentioned previously, several other reactions are fundamental to the assembly of the molecule's framework.

The Nozaki-Hiyama-Kishi (NHK) reaction is not only vital for diastereoselective fragment coupling but also for the critical macrocyclization step to form the large all-carbon ring of eribulin. pnas.orgpnas.orgnewdrugapprovals.org This intramolecular reaction connects a vinyl iodide and an aldehyde functionality within a linear precursor to close the macrocycle. pnas.org

The Julia-Kocienski olefination is another powerful method used in eribulin synthesis. It is employed to couple a sulfone-containing fragment with an aldehyde, forming a carbon-carbon double bond. This reaction was a key step in linking aldehyde 4 and sulfone 5 to construct the C14–C26 fragment. researchgate.netias.ac.in

The Horner-Wadsworth-Emmons (HWE) olefination is also a key transformation for forming alkenes within the eribulin backbone. pnas.orgnewdrugapprovals.org For example, it was used in the synthesis of an α,β-unsaturated ester intermediate. mdpi.com These reactions are essential for building the linear chains of the intermediates before the final cyclization events.

| Reaction Type | Application in Eribulin Synthesis | Reference |

|---|---|---|

| Nozaki-Hiyama-Kishi (NHK) Reaction | Coupling of large fragments (e.g., C1-C13 and C14-C26) and macrocyclization | pnas.orgnewdrugapprovals.orgnih.gov |

| Julia-Kocienski Olefination | Coupling of an aldehyde and a sulfone to form the C14–C26 fragment | researchgate.netias.ac.in |

| Horner-Wadsworth-Emmons (HWE) Olefination | Formation of C=C bonds within synthetic fragments | pnas.orgnewdrugapprovals.org |

| Corey-Chaykovsky Reaction | Diastereoselective coupling of building blocks via epoxide formation | sfu.ca |

Macrocyclization Strategies for Eribulin Mesylate Analogs

The formation of the large carbon-carbon ring structure of Eribulin is a formidable challenge. Several powerful cyclization reactions have been adapted and optimized for this purpose, each offering distinct advantages in terms of efficiency and stereocontrol. pnas.org

The Nozaki-Hiyama-Kishi (NHK) reaction has emerged as a cornerstone in the synthesis of Eribulin and its analogs. pnas.org This chromium- and nickel-catalyzed coupling of a vinyl iodide and an aldehyde has been instrumental in closing the macrocyclic ring. pnas.orgnih.gov The commercial manufacturing route for Eribulin, developed by Eisai, employs a late-stage intramolecular NHK reaction to form the macrocycle. researchgate.netnih.gov This key step follows the union of two complex fragments, a sulfone-containing portion and an aldehyde-containing portion. researchgate.netnih.gov

The reaction is highly valued for its reliability in forming large rings, a task that is often challenging with other methods. pnas.org Research has demonstrated the successful application of the NHK reaction in both academic and industrial settings for producing multi-gram quantities of Eribulin intermediates. nih.govnih.gov Variations of this reaction, including the coupling of an alkyl halide with an aldehyde, have also been explored, showcasing the versatility of this approach in constructing complex carbocyclic systems. pnas.org

Key Features of the Intramolecular NHK Reaction in Eribulin Synthesis:

| Feature | Description |

| Reactants | Typically involves an intramolecular coupling between a vinyl iodide and an aldehyde functional group within a linear precursor. pnas.orgresearchgate.net |

| Catalysts | Requires a combination of chromium(II) chloride (CrCl₂) and a catalytic amount of a nickel(II) salt (e.g., NiCl₂). pnas.org |

| Significance | A crucial step in the convergent synthesis of Eribulin, enabling the efficient formation of the complex macrocyclic core. nih.govnih.gov |

| Application | Utilized in both the initial laboratory-scale syntheses and the large-scale commercial production of Eribulin mesylate. nih.govresearchgate.netnih.gov |

Ring-Closing Metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including the macrocycles found in Eribulin analogs. newdrugapprovals.orgwikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular coupling of two terminal alkenes, forming a cycloalkene and releasing volatile ethylene. wikipedia.org The functional group tolerance and reliability of RCM have made it an attractive strategy for constructing complex natural product-like molecules. nih.govmedwinpublishers.com

In the context of Eribulin synthesis, RCM has been employed as a key strategy for forming the macrocyclic framework. newdrugapprovals.org The synthesis of the C1–C13 fragment of Eribulin mesylate has been achieved using olefin metathesis as one of the key reactions. researchgate.net While RCM is a powerful tool, a significant challenge can be controlling the stereochemistry (E/Z isomerism) of the newly formed double bond within the macrocycle. nih.gov However, recent advancements have led to the development of catalysts that can provide high stereoselectivity, enhancing the utility of this method for complex targets like Eribulin. nih.gov

Aspects of RCM in Complex Molecule Synthesis:

| Aspect | Description |

| Catalysts | Primarily ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are employed. wikipedia.orgmedwinpublishers.com |

| Substrate Scope | Tolerates a wide range of functional groups, making it suitable for the late-stage cyclization of complex intermediates. wikipedia.orgnih.gov |

| Ring Sizes | Effective for creating a wide range of ring sizes, from 5-membered rings to large macrocycles of 30 or more atoms. wikipedia.orgmedwinpublishers.com |

| Stereoselectivity | While often producing a mixture of E/Z isomers, catalyst and reaction condition modifications can influence and control the stereochemical outcome. nih.gov |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the formation of carbon-carbon double bonds, typically with a high degree of stereoselectivity for the E-isomer. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The HWE reaction has been explored as a potential macrocyclization strategy in the synthesis of Eribulin intermediates. newdrugapprovals.org

In a formal synthesis of Eribulin, an intramolecular HWE olefination under Masamune-Roush conditions was used to construct a key intermediate containing the C8-C9 double bond. sfu.caconicet.gov.ar This demonstrates the applicability of the HWE reaction for forming specific structural motifs within the Eribulin framework. The reaction's reliability and the ease of removal of the phosphate (B84403) byproduct make it a practical choice in complex synthetic sequences. wikipedia.org

Characteristics of the HWE Reaction:

| Characteristic | Description |

| Reactants | A phosphonate-stabilized carbanion and an aldehyde or ketone. wikipedia.org |

| Products | Predominantly produces E-alkenes. wikipedia.org |

| Conditions | Often employs a base to generate the phosphonate carbanion. wikipedia.org |

| Variants | Modifications such as the Still-Gennari modification can be used to favor the formation of Z-alkenes. wikipedia.org |

The Dieckmann condensation is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. libretexts.org This reaction is most effective for the formation of five- and six-membered rings. libretexts.org While less common for large macrocycles, the Dieckmann condensation has been considered as a potential carbon-carbon bond-forming reaction in the synthesis of Eribulin intermediates. newdrugapprovals.org The reaction proceeds via the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group, leading to cyclization. libretexts.org A full equivalent of a strong base is typically required to drive the reaction to completion. libretexts.org

Horner-Wadsworth-Emmons (HWE) Olefination and Variants

Inter-Fragment Coupling Reactions

The synthesis of a molecule as complex as Eribulin often relies on a convergent approach, where large, intricate fragments of the molecule are synthesized separately and then joined together. This strategy requires highly reliable and selective coupling reactions.

A key inter-fragment coupling reaction in the synthesis of Eribulin intermediates involves the use of butyllithium (B86547) to facilitate the reaction between a sulfone and an aldehyde. researchgate.netthieme-connect.com This method has been successfully employed in the stereoselective synthesis of the northern fragment of Eribulin mesylate, where the C1–C13 fragment is coupled with the C28–C35 fragment. researchgate.netthieme-connect.com

The use of n-butyllithium is crucial for this transformation. This organolithium reagent is highly reactive and its use often requires cryogenic temperatures to control the reaction. researchgate.net However, recent research has explored the use of continuous flow chemistry to perform this coupling at higher temperatures, which could offer advantages for larger-scale production by improving safety and energy efficiency. researchgate.netacs.orgdoi.org Studies have shown that under optimized continuous flow conditions, the coupling of the aldehyde and sulfone fragments can achieve a better conversion rate at 10°C compared to batch conditions at -70°C. researchgate.netacs.org

Corey-Chaykovsky Reaction for Tetrahydrofuran Ring Formation

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, or enones through the action of a sulfur ylide. wikipedia.orgnrochemistry.com In the context of Eribulin synthesis, this reaction is pivotal for constructing the intricate tetrahydrofuran rings embedded within the molecule's complex architecture. researchgate.netresearchgate.net

The reaction mechanism involves the nucleophilic addition of the sulfur ylide to the carbonyl group. wikipedia.org This is followed by an intramolecular nucleophilic attack, where the resulting oxygen anion displaces the sulfonium (B1226848) group to form the epoxide ring. organic-chemistry.orgresearchgate.net The choice of sulfur ylide is critical; dimethylsulfonium methylide and dimethyloxosulfonium methylide are commonly used. organic-chemistry.org The reaction is known for its diastereoselectivity, typically favoring the formation of the trans epoxide. wikipedia.org

In a convergent strategy for an Eribulin fragment (C14–C35), a doubly diastereoselective Corey-Chaykovsky reaction was employed to unite two complex subunits containing tetrahydrofuran rings. researchgate.netsfu.ca This key step highlights the reaction's ability to control stereochemistry effectively in the assembly of highly functionalized and sterically demanding intermediates. researchgate.net

Table 1: Key Features of the Corey-Chaykovsky Reaction

| Feature | Description |

|---|---|

| Reactants | Aldehyde/Ketone and a Sulfur Ylide |

| Product | Epoxide |

| Mechanism | Nucleophilic addition followed by intramolecular substitution |

| Key Reagents | Dimethylsulfonium methylide, Dimethyloxosulfonium methylide |

| Application in Eribulin Synthesis | Formation of tetrahydrofuran rings, coupling of complex fragments |

Ni/Cr-Mediated Asymmetric Couplings

The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel(II)/chromium(II)-mediated coupling, is a cornerstone in the synthesis of complex natural products like the Halichondrins, from which Eribulin is derived. numberanalytics.comillinois.edu This reaction facilitates the formation of carbon-carbon bonds between a variety of organic halides and aldehydes with high chemoselectivity and stereocontrol. numberanalytics.comwikipedia.org

The mechanism is initiated by the reduction of Ni(II) to Ni(0) by Cr(II). wikipedia.org Oxidative addition of the organic halide to Ni(0) forms an organonickel intermediate. Transmetalation with a Cr(III) species produces an organochromium reagent, which then adds to the aldehyde. wikipedia.org The use of nickel as a co-catalyst was a significant advancement, dramatically improving the reaction's reliability and scope. wikipedia.org

In the total synthesis of Halichondrin B, the NHK reaction was utilized multiple times, demonstrating its robustness in late-stage, complex fragment couplings. illinois.edu For the synthesis of Eribulin intermediates, asymmetric versions of the NHK reaction are crucial. The use of chiral ligands allows for the enantioselective formation of key stereocenters. nih.govpsu.edu For instance, sulfonamide-based ligands have proven effective in achieving high levels of asymmetric induction in Ni/Cr-mediated couplings for Halichondrin and Eribulin building blocks. nih.goviupac.org These catalytic asymmetric processes are highly desirable as they reduce the need for stoichiometric amounts of chiral auxiliaries. psu.edunih.gov

Table 2: Components of the Asymmetric Ni/Cr-Mediated Coupling Reaction

| Component | Role |

|---|---|

| Chromium(II) salt | Primary reductant and forms the organochromium nucleophile |

| Nickel(II) salt | Co-catalyst, facilitates oxidative addition |

| Aldehyde | Electrophile |

| Organic halide | Nucleophile precursor |

| Chiral Ligand | Induces enantioselectivity |

| Solvent | Typically DMF or DMSO |

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a molecule as complex as an Eribulin intermediate necessitates a sophisticated strategy for managing its numerous functional groups. This involves the use of protecting groups and a series of precise functional group interconversions.

Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ethers, are commonly used to protect hydroxyl groups during synthesis. total-synthesis.com Their removal, or de-protection, is a critical step that must be performed selectively without affecting other sensitive functional groups.

Tetrabutylammonium fluoride (B91410) (TBAF) is the archetypal reagent for cleaving silyl ethers. total-synthesis.com The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentavalent intermediate. organic-chemistry.org The high strength of the resulting silicon-fluoride bond drives the reaction to completion, liberating the alcohol. total-synthesis.comorganic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (THF). total-synthesis.comyoutube.com

In the synthesis of Eribulin, TBAF is used to remove multiple TBS protecting groups. google.com This deprotection can sometimes be designed to trigger subsequent reactions. For instance, the unmasking of a hydroxyl group can facilitate an intramolecular Michael addition to form a new furan (B31954) ring. google.comgoogle.com However, the basic nature of TBAF can sometimes lead to undesired side reactions, such as cyclization. ubinkim.com To mitigate this, buffered conditions, for example using imidazole (B134444) hydrochloride, can be employed to achieve clean deprotection. google.comubinkim.com

Protecting 1,2- or 1,3-diols as ketals or acetals is a common strategy in polyketide synthesis. In the context of Eribulin, ketalization serves not only as a protective measure but also as a key step in forming cyclic structures.

In one synthetic route, after a series of transformations including a Nozaki-Hiyama-Kishi reaction and cycloetherification, an intermediate containing a diol is formed. pnas.org This diol can then be converted to Eribulin through a sequence that includes selective tosylation and amination. pnas.org In another part of the synthesis, a diol is protected as an acetonide using 2,2-dimethoxypropane (B42991) and an acid catalyst. pnas.orgthieme-connect.com Later in the synthesis, the cleavage of an acetonide group can be achieved using acidic conditions, such as aqueous acetic acid, to reveal the diol. pnas.org A crucial step in the final stages of some Eribulin syntheses involves the formation of a ketal from two hydroxyl groups (at C2 and C5) and a carbonyl group (at C8), facilitated by an acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). google.com

The final steps in the synthesis of Eribulin involve the elaboration of a side chain to introduce the required amino group. This is typically achieved through a two-step sequence of tosylation followed by amination.

The primary hydroxyl group at the C35 position of an advanced intermediate is first converted into a good leaving group. pnas.orgthieme-connect.com This is accomplished by reacting the alcohol with tosyl chloride (TsCl) or tosyl anhydride (B1165640) (Ts₂O) in the presence of a base. pnas.org The resulting tosylate is then displaced by an amine source. In the commercial synthesis, the C35 primary tosylate is treated with alcoholic ammonium (B1175870) hydroxide. thieme-connect.com This reaction proceeds via an in situ formation of an epoxide intermediate, which is then opened by ammonia (B1221849) to yield the final amine product, the Eribulin free base. thieme-connect.com

Precise control over oxidation states at various carbon centers is fundamental to the synthesis of Eribulin intermediates. A variety of selective oxidizing and reducing agents are employed throughout the synthetic sequence.

Dess-Martin Oxidation: Dess-Martin periodinane (DMP) is a mild and highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. thieme-connect.comresearchgate.net It is used frequently in Eribulin synthesis to generate aldehyde fragments required for coupling reactions like the Nozaki-Hiyama-Kishi reaction or to produce ketone precursors for other transformations. pnas.orgresearchgate.net For example, a primary alcohol can be oxidized with DMP to furnish a key aldehyde fragment, or a secondary alcohol can be oxidized to a ketone. pnas.orgubinkim.com

Sodium Periodate (B1199274) Oxidation: Sodium periodate (NaIO₄) is a powerful oxidizing agent primarily used for the oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds (aldehydes or ketones). atamankimya.comresearchgate.net This reaction, known as the Malaprade oxidation, is selective and proceeds under mild, often aqueous, conditions. rsc.orgacs.org In the synthesis of an Eribulin fragment, dihydroxylation of an allyl group followed by periodate cleavage of the resulting diol is used to generate an aldehyde, which is then reduced to a primary alcohol. ubinkim.com

DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent. slideshare.net Its reactivity can be controlled by temperature. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes without further reduction to the alcohol, a transformation not possible with stronger reducing agents like LiAlH₄. masterorganicchemistry.compearson.com This makes it extremely useful for generating aldehydes from ester precursors in complex settings. rsc.orgorganic-chemistry.org For instance, an iodomethyl ester intermediate in an Eribulin synthesis was selectively reduced to the corresponding iodoaldehyde using DIBAL-H. pnas.org

Table 3: Common Compounds in Eribulin Mesylate Intermediate Synthesis

| Compound Name | Abbreviation/Formula | Function |

|---|---|---|

| Eribulin mesylate | - | Target molecule |

| Dimethylsulfonium methylide | - | Reagent in Corey-Chaykovsky reaction |

| Dimethyloxosulfonium methylide | - | Reagent in Corey-Chaykovsky reaction |

| Nickel(II) chloride | NiCl₂ | Co-catalyst in NHK reaction |

| Chromium(II) chloride | CrCl₂ | Reagent in NHK reaction |

| Tetrabutylammonium fluoride | TBAF | Reagent for silyl ether deprotection |

| 2,2-Dimethoxypropane | - | Acetonide protecting group source |

| Pyridinium p-toluenesulfonate | PPTS | Acid catalyst |

| Tosyl chloride | TsCl | Reagent for tosylation |

| Dess-Martin periodinane | DMP | Oxidizing agent |

| Sodium periodate | NaIO₄ | Oxidizing agent for diol cleavage |

| Diisobutylaluminium hydride | DIBAL-H | Reducing agent |

| Tetrahydrofuran | THF | Solvent |

| Dimethylformamide | DMF | Solvent |

Tosylation and Amination Reactions in Side Chain Elaboration

Novel Reaction Development and Applications

Recent advancements in synthetic organic chemistry have introduced several novel reactions that streamline the construction of the complex polyether skeleton of Eribulin. These methods often employ catalytic systems to achieve high levels of selectivity and yield, representing significant improvements over earlier synthetic routes.

A significant innovation in the synthesis of the C1–C13 fragment of Eribulin is the use of a Rhodium-mediated 6-endo-tet cyclization of a vinyl epoxide. acs.orgacs.org This intramolecular, "anti-Baldwin" ring-opening reaction provides a highly efficient route to the tetrahydropyran (B127337) core of the fragment. sfu.ca The process begins with a chiral aldehyde, which is elaborated into a key vinyl epoxide intermediate over several steps. acs.org This epoxide undergoes a smooth cyclization in the presence of a rhodium catalyst, typically at a low catalyst loading of 2 mol %, to furnish the desired tetrahydropyran intermediate in high yield. acs.org

This method has been successfully applied on a kilogram scale, demonstrating its industrial viability. acs.orgacs.org A critical factor for consistent high yields was the removal of residual halide ions, which were found to poison the rhodium catalyst. acs.org The resulting tetrahydropyran is a crystalline solid, which facilitates purification without the need for chromatography. acs.orgacs.org

Table 1: Rh-Mediated 6-Endo-Tet Cyclization Conditions An interactive table summarizing the optimized conditions for the Rh-catalyzed cyclization.

| Parameter | Condition | Outcome | Citation |

| Substrate | Vinyl Epoxide | Forms C3-C12 bicyclic motif | acs.org |

| Catalyst | Rh(cod)₂BF₄ / Ligand | High and consistent yields | acs.org |

| Catalyst Loading | 2 mol % | Efficient conversion | acs.org |

| Key Challenge | Halide ion catalyst poisoning | Addressed by aqueous washes | acs.org |

| Product | Crystalline tetrahydropyran | No chromatography needed | acs.org |

| Scale | Kilogram-scale | Demonstrates process viability | acs.org |

Samarium(II) iodide (SmI₂) has proven to be a crucial reagent in the synthesis of Eribulin, particularly for chemoselective transformations. nih.gov In the commercial manufacturing process, a key step involves the selective removal of a sulfone moiety from an advanced intermediate that also contains sensitive aldehyde and vinyl iodide functional groups. thieme-connect.com

This desulfonylation is accomplished using a SmI₂-mediated reduction. thieme-connect.comresearchgate.net The reaction is typically performed at low temperatures (–78 °C) in a solution of THF and methanol (B129727), providing the desired product in 95% yield. thieme-connect.com The high chemoselectivity is noteworthy; the use of methanol as a proton source is critical, as it is hypothesized to temporarily protect the aldehyde as a hemiacetal, preventing its reduction. thieme-connect.com This allows for the specific removal of the sulfone group without affecting other reactive sites in the complex molecule. thieme-connect.com

Table 2: SmI₂-Mediated Desulfonylation in Eribulin Synthesis An interactive table detailing the key aspects of the chemoselective desulfonylation step.

| Parameter | Details | Result | Citation |

| Reagent | Samarium(II) Iodide (SmI₂) | Selective sulfone removal | thieme-connect.com |

| Substrate | Advanced sulfone intermediate | Contains aldehyde and vinyl iodide | thieme-connect.com |

| Solvent System | THF and Methanol | Methanol is crucial for selectivity | thieme-connect.com |

| Temperature | -78 °C | Standard low-temperature conditions | thieme-connect.com |

| Yield | 95% | Highly efficient transformation | thieme-connect.com |

| Mechanism | Single-electron transfer | Temporary hemiacetal protection of aldehyde | thieme-connect.com |

For the construction of the C14–C28 fragment of Eribulin, a gold-catalyzed alkynol cyclization has been developed as a key strategic reaction. rsc.orgrsc.org This methodology facilitates the formation of the 1,5-cis-tetrahydropyran unit, a central structural motif in this segment of the molecule. rsc.orgmdpi.com

The process employs a one-pot sequence where the alkynol intermediate is first subjected to gold-catalyzed cyclization using a catalytic system of Au(PPh₃)Cl and AgSbF₆. rsc.org This is immediately followed by a Kishi reduction of the resulting lactol with triethylsilane (Et₃SiH) and BF₃·Et₂O. rsc.org This tandem reaction provides the desired 1,5-cis-C-glycoside exclusively, with a 73% yield over the two steps. rsc.org This catalytic approach highlights the use of modern transition-metal catalysis to efficiently construct complex cyclic ether systems with high stereocontrol. rsc.orgrsc.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of various Eribulin fragments, avoiding the use of potentially toxic or expensive metal catalysts. researchgate.net A tandem organocatalytic approach has been successfully devised for the synthesis of the C28–C35 fragment of Eribulin. researchgate.netpnas.org This strategy is designed to be amenable to scale-up for the total synthesis. researchgate.net

Furthermore, organocatalytic methods, such as the tandem α-chlorination/aldol (B89426) reaction developed by Britton and colleagues, have been applied to the synthesis of intermediates for the C14–C35 fragment. sfu.casfu.ca These reactions utilize small organic molecules as catalysts to create stereocenters with a high degree of control, offering a practical and more sustainable alternative to traditional methods for constructing chiral building blocks. sfu.ca

To secure a supply of enantiomerically pure building blocks, chemoenzymatic processes have been developed. A notable example is the synthesis of optically pure (S)-7-((tert-butyldiphenylsilyl)oxy)hept-1-yn-4-ol, a key intermediate for the C14–C19 building block of Eribulin. acs.orgacs.org

This process utilizes the enzyme Amano lipase (B570770) from Pseudomonas fluorescens to catalyze the enantioselective acylation of the racemic homopropargylic alcohol. acs.orgresearchgate.net The kinetic resolution has been effectively implemented in a continuous packed-bed reactor (PBR), allowing for efficient separation of the two enantiomers. acs.org The enzyme can be recycled multiple times, making the process highly practical and scalable. acs.orgacs.org This approach yields both the desired (S)-alcohol and the corresponding (R)-acetate in high theoretical yield (>95%) and excellent enantiomeric excess (>99% e.e.). acs.org

Table 3: Chemoenzymatic Resolution of a Key Eribulin Intermediate An interactive table presenting the findings from the continuous flow enzymatic resolution.

| Parameter | Value/Condition | Significance | Citation |

| Enzyme | Amano lipase (from P. fluorescens) | Catalyzes enantioselective acylation | acs.orgacs.org |

| Substrate | Racemic (±)-7-((tert-butyldiphenylsilyl)oxy)hept-1-yn-4-ol | Key homopropargylic alcohol intermediate | acs.org |

| Process | Kinetic Resolution in Packed-Bed Reactor (PBR) | Enables continuous production and enzyme recycling | acs.orgacs.org |

| Productivity | 1.12 mM/h/g | Efficient conversion in continuous mode | nih.gov |

| Product Purity | >99% e.e. | Provides optically pure building blocks | acs.orgnih.gov |

| Overall Yield | 90% | High efficiency after separation and inversion | nih.gov |

Organocatalytic Approaches in Fragment Synthesis

Flow Chemistry and Continuous Processing in Intermediate Manufacturing

The manufacturing of Eribulin intermediates often involves reactions that require cryogenic temperatures, which are challenging and costly to implement on a large scale in traditional batch reactors. pharmtech.comsci-hub.se Flow chemistry offers a powerful solution to these challenges by providing superior heat transfer and precise control over reaction parameters. nih.govwiley-vch.de

Scientists at Eisai reported the application of continuous flow processing for two critical, low-temperature steps in the synthesis of an Eribulin intermediate. pharmtech.comsci-hub.se The first step, a DIBAL-H reduction of an ester, was traditionally run at -70 °C in batch. sci-hub.senih.gov In a flow reactor, the same reaction could be performed at -50 °C, achieving better selectivity and yield due to the rapid mixing and efficient heat dissipation. pharmtech.com The second step, an n-butyllithium-mediated coupling of an aldehyde to a sulfone fragment, required -70 °C in batch. pharmtech.com Remarkably, under flow conditions, this reaction proceeded with a better conversion rate at 10 °C. pharmtech.comsci-hub.se These examples demonstrate how continuous processing can not only improve safety and consistency but also lead to more energy-efficient and higher-yielding processes by allowing reactions to run outside of traditional temperature constraints. wiley-vch.de

Table 4: Comparison of Batch vs. Continuous Flow Processing for Eribulin Intermediates An interactive table comparing reaction conditions and outcomes for key cryogenic steps.

| Reaction | Parameter | Batch Process | Flow Process | Advantage of Flow | Citation |

| DIBAL-H Reduction | Temperature | -70 °C | -50 °C | Higher temp, better energy efficiency | pharmtech.comnih.gov |

| Outcome | - | Better yield and selectivity | Improved process control | pharmtech.com | |

| n-BuLi Coupling | Temperature | -70 °C | 10 °C | Drastic reduction in cryogenic needs | pharmtech.comsci-hub.se |

| Outcome | - | Better conversion rate | Enhanced safety and efficiency | pharmtech.comnih.gov |

Process Intensification and Scale Up for Eribulin Mesylate Intermediates

Optimization of Reaction Parameters for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production requires a thorough optimization of reaction parameters to ensure safety, consistency, and efficiency. sfu.ca Key considerations include reaction kinetics, temperature control, and mixing efficiency, which become major concerns at larger scales. sfu.ca

Continuous flow chemistry has emerged as a powerful tool for optimizing and scaling up critical steps in the synthesis of eribulin (B193375) mesylate intermediates. researchgate.netresearchgate.net For instance, the diisobutylaluminum hydride (DIBAL-H) reduction of an ester intermediate to the corresponding aldehyde and a subsequent n-butyllithium (n-BuLi) mediated coupling reaction were successfully translated to a continuous flow process. researchgate.net This approach allowed the reactions to be conducted at higher temperatures than in batch processing, mitigating the need for expensive and hazardous cryogenic conditions. researchgate.netmdpi.com

A significant advantage of flow processing is the enhanced heat transfer, which allows for better temperature control and can lead to higher yields and selectivity. mdpi.com In one example, a DIBAL-H reduction was performed at -50°C in a flow reactor, producing 306 grams of the desired aldehyde in 87 minutes with a reaction time of only 0.08 seconds. The subsequent n-BuLi coupling, which required a temperature of -70°C in batch, was successfully run at 10°C in a flow system, resulting in improved yield and selectivity.

The use of in-line analytical tools, such as ReactIR™, has been instrumental in monitoring reaction progress and identifying critical parameters for large-scale optimization of reactions like the Nozaki-Hiyama-Kishi (NHK) coupling. sfu.ca

Development of Crystalline Intermediates for Process Control

The isolation of crystalline intermediates is a crucial strategy for ensuring the quality and purity of subsequent reaction steps in a multi-step synthesis. Crystalline materials can be purified to a high degree through recrystallization, effectively removing impurities and ensuring stereochemical fidelity.

In the kilogram-scale synthesis of the C1–C13 fragment of eribulin, four crystalline intermediates were strategically incorporated into the 12-step sequence. thieme-connect.comthieme-connect.com This approach facilitates throughput and enhances quality control of all stereogenic centers in this key building block. thieme-connect.comthieme-connect.com For example, a crystalline triol was obtained after cleaving a cyclohexylidene protecting group under mild acidic conditions. thieme-connect.com Another key crystalline intermediate was achieved after the selective protection of a primary alcohol with a tert-butyldiphenylsilyl (TBDPS) group. thieme-connect.com

The development of these crystalline "checkpoints" allows for robust process control, ensuring that the material proceeding to the next step meets stringent purity specifications. This is particularly important in a long and complex synthesis where the accumulation of impurities can significantly impact the yield and quality of the final product.

Strategies for Enhancing Yield and Throughput

Continuous flow chemistry has also been demonstrated to significantly enhance throughput. For example, a continuous flow protocol for a [3 + 2] cycloaddition reaction allowed for the generation of 120 g/h of a key pharmaceutical intermediate, a rate not easily achievable in conventional batch reactors due to the high temperatures required. researchgate.net

Impurity Profile Control and Management in Synthetic Pathways

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In a complex synthesis like that of eribulin, impurities can arise from side reactions, incomplete reactions, or the degradation of intermediates and the final product. sfu.capmda.go.jp

During the manufacturing process, it is essential to identify and quantify impurities resulting from side reactions. sfu.ca For instance, in the final steps of the drug substance manufacturing, the amount of related substances is closely monitored. Long-term stability testing of the drug substance at 5°C showed an increase in the total amount of related substances, highlighting the importance of controlled storage conditions. pmda.go.jp

Process optimization plays a key role in minimizing impurity formation. For example, in a key cyclization reaction, base-induced cyclization was found to compete with the desired transformation, leading to impurities. By using silica (B1680970) in isopropanol, this side reaction was mitigated. sfu.ca Similarly, in a reductive amination step, the use of a novel NaBH(OAc)₃ solution in DMSO provided the desired product with high purity after a simple aqueous quench, avoiding extensive workups that could lead to impurity formation. acs.org

The use of crystalline intermediates, as discussed previously, is also a powerful tool for impurity rejection. thieme-connect.comthieme-connect.com

Sustainable Solvent and Reagent Selection for Large-Scale Production

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact. This involves the selection of more sustainable solvents and reagents, minimizing waste, and improving energy efficiency.

In the synthesis of eribulin intermediates, efforts have been made to replace hazardous or environmentally persistent solvents. For instance, in the conversion of a vinyl silane (B1218182) to a vinyl iodide, a mixture of toluene (B28343) and acetonitrile (B52724) was used. thieme-connect.com Following the reaction, the organic layer was washed with aqueous solutions and the solvent was removed by distillation. thieme-connect.com The residue was then dissolved in n-heptane for purification. thieme-connect.com

The use of flow chemistry can also contribute to more sustainable processes. By enabling reactions to run at higher temperatures, the need for energy-intensive cryogenic cooling is reduced. researchgate.netmdpi.com Furthermore, the smaller reaction volumes in flow reactors can lead to reduced solvent usage and waste generation compared to large-scale batch processes.

The development of chemoenzymatic processes offers a green alternative to traditional chemical methods. For example, a chemoenzymatic process has been developed for the preparation of an optically pure alcohol, a precursor for a key building block of eribulin, avoiding the use of expensive and toxic metal catalysts. nih.gov

Analytical Characterization and Quality Assurance of Eribulin Mesylate Intermediates

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the complex three-dimensional structure of eribulin (B193375) mesylate and its precursors is a critical aspect of its synthesis. A suite of advanced spectroscopic methods is employed to achieve this. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR), and infrared (IR) spectroscopy are fundamental in confirming the molecular structure of intermediates. pmda.go.jpfda.gov For the final eribulin mesylate, additional techniques like ion chromatography, ultraviolet-visible (UV-Vis) spectroscopy, single-crystal X-ray diffraction analysis, and circular dichroism spectroscopy are utilized for complete structural elucidation and to ensure the correct absolute configuration. pmda.go.jpfda.gov The structural complexity of eribulin, a derivative of the marine natural product halichondrin B, necessitates this multi-faceted analytical approach. pmda.go.jpresearchgate.net Computational methods are also increasingly being coupled with spectroscopic data to aid in the structural elucidation of complex molecules like eribulin and its intermediates. researchgate.net

Chromatographic Methods for Purity and Diastereomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of eribulin intermediates and the final API. nih.gov HPLC methods are developed and validated to separate the main compound from any impurities and to quantify its concentration. nih.gov Given the numerous chiral centers in the eribulin molecule, controlling stereochemistry is a significant challenge. Chiral HPLC is specifically employed to determine the enantiomeric and diastereomeric excess of intermediates. For instance, after certain reaction steps, chiral HPLC analysis is used to separate and quantify diastereomers, ensuring that the desired stereoisomer is carried forward in the synthesis. google.comsfu.ca The development of these methods often involves screening different chiral stationary phases and optimizing mobile phase compositions to achieve the necessary separation. sfu.ca For example, a CHIRALCEL AD column has been used to determine the enantiomeric excess of an α-chloroaldehyde intermediate in one synthetic route. sfu.ca

Table 1: HPLC Methods for Eribulin and Intermediate Analysis

| Analyte | Technique | Column | Detection | Purpose | Source |

|---|---|---|---|---|---|

| Eribulin | HPLC-MS/MS | C18 | Tandem Mass Spectrometry | Quantification in biological matrices | nih.gov |

| α-chloroaldehyde intermediate | Chiral HPLC | CHIRALCEL AD | UV (215 nm) | Enantiomeric excess determination | sfu.ca |

| Eribulin and C34 diastereomer | HPLC | Not specified | Not specified | Separation of diastereomers | google.com |

Impurity Profiling and Identification in Intermediate Batches

A thorough understanding of the impurity profile of each intermediate batch is a regulatory expectation and crucial for ensuring the safety and quality of the final drug product. fda.govfda.gov Impurities can arise from starting materials, reagents, side reactions, or degradation of the intermediate itself. The process involves detecting, identifying, and quantifying these impurities. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for this purpose, allowing for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. pmda.go.jp

Regulatory bodies require that the levels of impurities be controlled within strict limits. fda.govfda.gov For eribulin mesylate, specific impurities, including diastereomers, are monitored and controlled throughout the manufacturing process, with defined acceptance criteria for each. pmda.go.jp For example, related substances B and C, which are isomers at the C34 position, have specific acceptance values in the final drug substance. pmda.go.jp The qualification of these impurities, which involves assessing their potential toxicity, is also a critical step. fda.gov Reference standards for known impurities are often synthesized to aid in their identification and quantification. synzeal.com

Development of Robust Analytical Methods for In-Process Control

To ensure the consistency and quality of each batch, robust analytical methods are implemented for in-process control. pmda.go.jptga.gov.au These methods are used to monitor the progress of reactions and to ensure that critical intermediates meet predefined specifications before proceeding to the next step in the synthesis. pmda.go.jp This can involve identification tests and impurity testing of these critical intermediates. pmda.go.jp The development of such methods focuses on speed, reliability, and the ability to be implemented in a manufacturing environment. acs.org For instance, the use of continuous flow chemistry in some synthetic steps for eribulin intermediates allows for in-situ analysis using techniques like IR and NMR spectroscopy. nih.gov This real-time monitoring enables tighter control over the reaction and the quality of the resulting intermediate.

Characterization of Carbon-11 (B1219553) Radiolabeled Intermediates

Carbon-11 (¹¹C), a positron-emitting radionuclide with a short half-life of about 20.4 minutes, is used to label eribulin for use in Positron Emission Tomography (PET) imaging studies. researchgate.netresearchgate.net This allows for the non-invasive study of the drug's distribution and tumor accumulation in vivo. researchgate.netresearchgate.net The synthesis of [¹¹C]eribulin often involves the introduction of the ¹¹C label at a late stage of the synthesis, sometimes through a ¹¹C-labeled intermediate. google.comresearchgate.net

A key intermediate in this process is [¹¹C]nitromethane, which can be used in a nitroaldol reaction to introduce the carbon-11 atom at the C35-position of the eribulin molecule. researchgate.netresearchgate.net The characterization of these radiolabeled intermediates and the final [¹¹C]eribulin is challenging due to the short half-life of ¹¹C. nih.gov Rapid analytical methods, such as radio-HPLC, are required to determine the radiochemical purity and molar activity of the product. researchgate.netresearchgate.net For example, a reproducible method for synthesizing [35-¹¹C]eribulin has been developed, yielding the final product with high radiochemical purity (88.2 ± 5.8%) in a short synthesis time (38.0 ± 1.3 min). researchgate.netresearchgate.net

Theoretical and Mechanistic Underpinnings in Eribulin Mesylate Intermediate Chemistry

Reaction Mechanism Studies of Key Synthetic Steps (e.g., Ni-Catalyzed Ynal Reductive Cyclization)

A pivotal step in the synthesis of certain Eribulin (B193375) intermediates is the nickel-catalyzed reductive cyclization of an ynal (an organic molecule containing both an alkyne and an aldehyde functional group). This reaction is instrumental in constructing the bicyclic ring system of the molecule with high diastereoselectivity. pnas.orgresearchgate.net

The mechanism of this transformation has been a subject of detailed investigation. Kinetic studies have revealed that the reaction is first-order in both the nickel catalyst and the ynal substrate, but zeroth-order in the silane (B1218182) reducing agent. nih.gov This suggests that the rate-determining step involves the oxidative cyclization of the nickel(0) complex with the ynal to form a nickelacyclopentene intermediate. nih.gov This is then followed by a rapid reaction with the silane to regenerate the nickel(0) catalyst and produce the desired cyclic alcohol. nih.gov

The proposed catalytic cycle is initiated by the coordination of the nickel(0) catalyst to the alkyne and aldehyde moieties of the ynal. This is followed by an intramolecular oxidative cyclization to form a five-membered nickelacycle. Subsequent transmetalation with the silane and reductive elimination yields the final product and regenerates the active nickel(0) species. The excellent diastereoselectivity observed in this step, often exceeding a 15:1 ratio, is attributed to the reaction proceeding through a favored chair-like transition state. pnas.orgresearchgate.netresearchgate.net

Another critical reaction in the synthesis of Eribulin is the Nozaki-Hiyama-Kishi (NHK) reaction, which is employed for the crucial macrocyclization step to form the large ring structure of the molecule. thieme-connect.comnih.govrsc.orgrsc.org This chromium- and nickel-catalyzed coupling of a vinyl iodide and an aldehyde is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. thieme-connect.com The success of the NHK reaction in this context highlights its tolerance for complex and highly functionalized substrates. rsc.org

Understanding Stereochemical Induction and Control

The therapeutic efficacy of Eribulin is intrinsically linked to its complex three-dimensional structure, which features 19 stereogenic centers. thieme-connect.com Therefore, the precise control of stereochemistry throughout the synthesis is of paramount importance. This is achieved through a combination of substrate-controlled reactions, chiral reagents, and asymmetric catalysis.

Key strategies for stereochemical control in the synthesis of Eribulin intermediates include:

Sharpless Asymmetric Epoxidation: This method is used to introduce a chiral epoxide, which then serves as a handle for subsequent stereocontrolled transformations. researchgate.netresearchgate.net

Substrate-Controlled Reductions: The existing stereocenters in advanced intermediates can direct the approach of a reducing agent, leading to the formation of a new stereocenter with high selectivity. The Kishi reduction is a notable example employed in the synthesis. researchgate.net

Catalytic Asymmetric Ni/Cr-Mediated Couplings: Chiral ligands are used to control the stereochemical outcome of carbon-carbon bond-forming reactions, such as the NHK coupling. researchgate.net This has been demonstrated to achieve high stereoselectivity (e.g., >40:1) in the formation of key bonds. researchgate.net

Crystallization-Induced Diastereoselective Transformation (CIDT): This technique has been utilized to control the stereochemistry of an α-methyl nitrile intermediate, enabling a non-chromatographic synthesis of a key fragment. colab.ws

The stereochemical outcome of the Ni-catalyzed ynal reductive cyclization is rationalized by a chair-like transition state model, where the substituents adopt positions that minimize steric interactions, leading to the observed high diastereoselectivity. pnas.orgresearchgate.netresearchgate.net

Computational Chemistry Applications in Reaction Pathway Analysis

Computational chemistry has emerged as a valuable tool for gaining deeper insights into the complex reaction pathways involved in Eribulin synthesis. For instance, computational studies have been employed to investigate the binding of Eribulin to its biological target, tubulin, helping to elucidate the molecular basis of its anticancer activity. researchgate.net While specific computational studies on the reaction pathways of the intermediates are not extensively detailed in the provided search results, the general application of these methods is well-established in modern organic synthesis.

Reactome pathway analysis and network propagation analyses have been used to identify molecular networks and pathways associated with cellular response to Eribulin. mdpi.com This type of analysis, while focused on the biological activity, demonstrates the power of computational tools in understanding complex systems related to the drug. These computational approaches can theoretically be applied to model transition states, calculate reaction energy profiles, and predict the stereochemical outcomes of key synthetic steps, thereby guiding experimental design and optimization.

Principles of Step Economy and Atom Economy in Synthetic Design

The synthesis of a molecule as complex as Eribulin, which originally involved over 60 steps, presents significant challenges in terms of efficiency and sustainability. sfu.ca The principles of step economy and atom economy are therefore critical considerations in the design of synthetic routes to its intermediates. allfordrugs.comliyunblog.com

Atom Economy: This concept, developed by Barry Trost, focuses on maximizing the incorporation of atoms from the starting materials into the final product. allfordrugs.com Reactions with high atom economy, such as cycloadditions and rearrangements, are preferred over those that generate significant amounts of waste, like the Wittig reaction which has poor atom economy. allfordrugs.com In the context of Eribulin synthesis, the choice of reagents and reaction types is crucial. For example, catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of chemoenzymatic processes for the preparation of key intermediates also represents a move towards more sustainable and atom-economical synthesis. nih.gov

The application of these principles is evident in the ongoing efforts to develop more efficient and scalable syntheses of Eribulin, driven by the need to make this important therapeutic agent more accessible. sfu.cafrontiersin.org

Emerging Trends and Future Perspectives in Eribulin Mesylate Intermediate Research

Innovations in Convergent Synthetic Strategies

The total synthesis of eribulin (B193375) is a testament to the power of convergent synthesis, a strategy that involves the independent synthesis of complex fragments of a molecule, which are then joined together. This approach is generally more efficient for large, complex targets than a linear synthesis. The initial and most recognized routes to eribulin were pioneered by Kishi and the Eisai team, establishing a foundational convergent strategy that couples key fragments, such as the C1-C13, C14-C26, and C27-C35 segments. ubinkim.com

Another significant advancement involves a doubly diastereoselective Corey-Chaykovsky reaction to unite two tetrahydrofuran-containing subunits. researchgate.net This method relies on enantiomerically enriched α-chloroaldehydes to construct the densely functionalized oxygen heterocycles of the C14–C35 fragment, significantly shortening the synthetic sequence compared to earlier academic and industrial routes. researchgate.netsfu.ca Furthermore, proprietary processes have been developed that utilize a sulfide (B99878) intermediate to join the C14-C26 and C27-C35 fragments, which is later oxidized to the required sulfone. ubinkim.com This approach was designed to navigate existing intellectual property and introduce chemical advantages. ubinkim.com

These innovative strategies highlight a trend towards more concise and efficient assembly of the complex eribulin backbone, which is crucial for making the drug more accessible.

Table 1: Comparison of Selected Convergent Synthetic Strategies for Eribulin Intermediates

| Strategy | Key Reaction/Method | Primary Fragments Coupled | Notable Advantage |

| Eisai/Kishi Process | Nozaki-Hiyama-Kishi (NHK) coupling | C1-C13, C14-C35 (formed from C14-C26 and C27-C35) | Established the first scalable, commercial synthesis. ubinkim.comresearchgate.net |

| Reverse Approach | Alkyl iodide–aldehyde macrocyclization | Fragment IJKLMN (8) and Fragment A' (33) | Unified strategy for eribulin and halichondrin B analogues. nih.gov |

| Doubly Diastereoselective Corey-Chaykovsky | Corey-Chaykovsky reaction | Two tetrahydrofuran-containing subunits | Significant reduction in the number of steps for the C14-C35 fragment. researchgate.net |

| Proprietary Sulfide Intermediate Route | Sulfide-based coupling followed by oxidation | C14-C26 and C27-C35 fragments | Creates a proprietary C14-C35 sulfide intermediate, avoiding some patented steps. ubinkim.com |

Exploration of Bio-Inspired Synthetic Routes

The very existence of eribulin is a direct result of bio-inspiration. Its structure is a simplified, synthetic analogue of halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai. ubinkim.comnih.govmdpi.com The intricate structure of halichondrin B, with its potent antitumor activity, served as the blueprint for the design of eribulin, which retains the pharmacophoric elements of the natural product while being more synthetically accessible. researchgate.net

A key trend in this area is the incorporation of chemoenzymatic processes to create optically pure intermediates, thereby mimicking nature's stereocontrol. For instance, a chemoenzymatic process has been developed for preparing an optically pure alcohol precursor for a C14–C19 building block of eribulin. nih.gov This approach avoids the use of expensive and potentially toxic heavy metal catalysts often required for asymmetric synthesis, representing a significant step towards more sustainable and industrially viable processes. nih.govnih.gov The use of enzymes can lead to high enantiomeric purity, which is critical for the biological activity of the final drug. nih.gov

The development of eribulin from halichondrin B exemplifies a function-oriented synthesis approach, where the goal is to create analogues of a natural product that preserve or improve upon its biological function. researchgate.net Future research will likely continue to draw inspiration from the biosynthesis of marine natural products to devise novel synthetic transformations and strategies for constructing complex polyether structures like those found in eribulin intermediates.

Integration of Artificial Intelligence and Automation in Process Development

The synthesis of complex molecules like eribulin intermediates stands to benefit significantly from the integration of artificial intelligence (AI) and automation. While specific applications of AI in predicting synthetic routes for eribulin are still emerging, the broader trends in pharmaceutical process development are telling. AI algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways, which could dramatically shorten the development timeline for complex drug candidates. mdpi.com